tert-Butyl 2-fluoro-3-iodobenzoate
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Overview
Description
tert-Butyl 2-fluoro-3-iodobenzoate: is an organic compound with the molecular formula C11H12FIO2 and a molecular weight of 322.12 g/mol . This compound is notable for its unique structure, which includes a tert-butyl ester group, a fluorine atom, and an iodine atom attached to a benzene ring. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-fluoro-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-fluoro-3-iodobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-fluoro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 2-fluoro-3-iodobenzyl alcohol.
Oxidation: Formation of 2-fluoro-3-iodobenzoic acid.
Scientific Research Applications
tert-Butyl 2-fluoro-3-iodobenzoate is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that interacts with biological targets .
Comparison with Similar Compounds
tert-Butyl 2-iodobenzoate: Similar structure but lacks the fluorine atom.
tert-Butyl 3-iodobenzoate: Iodine atom positioned differently on the benzene ring.
tert-Butyl 2-fluorobenzoate: Lacks the iodine atom
Uniqueness: tert-Butyl 2-fluoro-3-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and potential biological activity. This dual halogenation makes it a valuable compound in synthetic chemistry and biological studies .
Properties
IUPAC Name |
tert-butyl 2-fluoro-3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJVCUPAEUCDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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